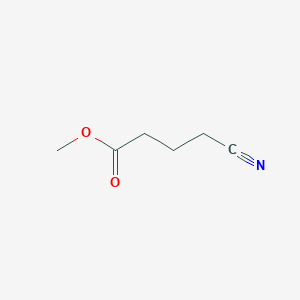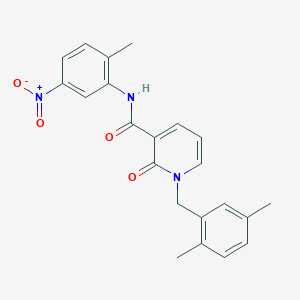
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They are often used in a wide range of applications, including as solvents, plasticizers, and even in fragrances .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding carboxylic acid (in this case, 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid) with an alcohol (in this case, methanol) in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a central carbon atom bonded to an oxygen atom (forming a carbonyl group), a phenyl group, a 3-chlorophenyl group, and an ester group .
Chemical Reactions Analysis
In general, esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent carboxylic acid and alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of the phenyl and 3-chlorophenyl groups, the ester group, and the carbonyl group .
Applications De Recherche Scientifique
1. Use in Medicinal Chemistry
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate has been studied in the field of medicinal chemistry. One example includes its role in the inhibition of MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This discovery was part of a high-throughput screen which identified 2-amino-4-oxo-4-phenylbutanoate inhibitors. The compound's interaction with CoA adduct carboxylate is crucial for its potency (Li et al., 2011).
2. Enzyme Inhibition Studies
The compound has also been evaluated for its potential in inhibiting certain enzymes. For example, aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrated inhibitory activity towards rat liver microsomal retinoic acid metabolizing enzymes. Modifications of this compound increased its potency, indicating its potential for further pharmacological development (Mason et al., 2003).
3. Role in Synthesis of Antimicrobial Agents
Researchers have synthesized new quinazolines using ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound closely related to Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate. These quinazolines showed potential as antimicrobial agents against various bacterial and fungal pathogens (Desai et al., 2007).
4. Applications in Organic Synthesis
In organic synthesis, the compound is utilized for various reactions. One study involved the Baker’s yeast-mediated reduction of similar compounds, leading to alcohols with high enantiomeric excess. This study provides insights into the mechanism of yeast-mediated reduction of prochiral ketoesters, including those similar to Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate (Perrone et al., 2004).
5. Investigation in Non-Linear Optical Properties
Research has also been conducted on the nonlinear optical properties of derivatives of this compound. For instance, studies on hydroquinoline derivatives, which share a structural similarity, revealed their potential in optoelectronic applications. These compounds exhibited significant charge transport and nonlinear optical properties, hinting at their use in advanced material science (Irfan et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-21-17(20)15(13-8-5-9-14(18)10-13)11-16(19)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRBGPAYKCILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)

methanone](/img/structure/B2777527.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2777534.png)
![7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2777535.png)

![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2777542.png)
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)